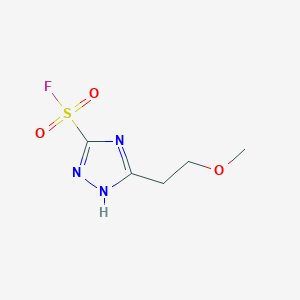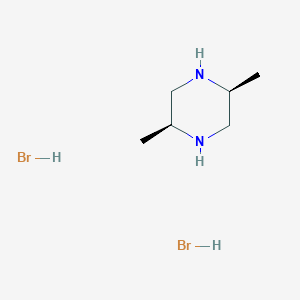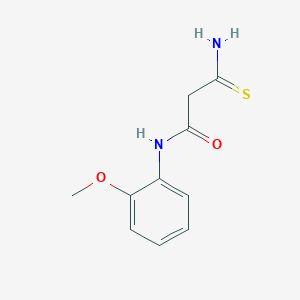![molecular formula C22H15ClN4O5 B2435215 N-(2H-1,3-Benzodioxol-5-yl)-2-{3-[3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamid CAS No. 1105232-02-7](/img/structure/B2435215.png)
N-(2H-1,3-Benzodioxol-5-yl)-2-{3-[3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzodioxole ring, a chlorophenyl group, and an oxadiazole moiety
Wissenschaftliche Forschungsanwendungen
- Es hemmt das mitochondriale Membranpotential, das für das Überleben von Tumorzellen unter glukoseentzogenen Bedingungen entscheidend ist .
- Das Verständnis seiner Wechselwirkungen mit zellulären Signalwegen, wie z. B. dem Mechanistischen Ziel von Rapamycin (mTOR), kann Einblicke in den Krebsstoffwechsel und potenzielle therapeutische Strategien liefern .
- Die gezielte Beeinflussung der mitochondrialen Funktion könnte ein vielversprechender Weg zur Behandlung von glukoseentzogenen Tumoren sein .
- Die Infrarotspektroskopie (IR) zeigt charakteristische Peaks, einschließlich der Amidcarbonyl bei etwa 1675,38 cm⁻¹ .
Antitumoraktivität unter Glukoseentzug
Medizinische Chemie und Krebsstoffwechsel
Mitochondriale Abhängigkeit in glukoseentzogenen Zellen
Chemische Struktur und spektroskopische Analyse
Screening von Derivaten auf biologische Aktivität
Zusammenfassend lässt sich sagen, dass N-(2H-1,3-Benzodioxol-5-yl)-2-{3-[3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamid vielversprechend als Antitumormittel unter Glukoseentzugbedingungen ist, und seine einzigartige chemische Struktur rechtfertigt eine weitere Erforschung in verschiedenen wissenschaftlichen Bereichen . Wenn Sie weitere detaillierte Informationen benötigen oder spezielle Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) and Signal Transducer and Activator of Transcription 3 (STAT3) . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
For instance, inhibition of GSK-3β can lead to the activation of various downstream signaling pathways, while inhibition of STAT3 can disrupt the JAK/STAT signaling pathway .
Biochemical Pathways
The compound potentially affects the GSK-3β signaling pathway and the JAK/STAT signaling pathway . These pathways are involved in a wide range of cellular processes, including cell proliferation, survival, and inflammation. Disruption of these pathways can have significant downstream effects, potentially leading to changes in cell behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step chemical processes. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the key bonds between the benzodioxole and oxadiazole moieties . This method ensures high purity and yield while maintaining the structural integrity of the complex molecule.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These methods are designed to achieve high efficiency and cost-effectiveness, making the compound accessible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O5/c23-14-5-3-13(4-6-14)20-25-21(32-26-20)16-2-1-9-27(22(16)29)11-19(28)24-15-7-8-17-18(10-15)31-12-30-17/h1-10H,11-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQQDBCKARTNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,2,2-trichloro-1-{[(3-acetamidophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B2435133.png)

![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2435136.png)
![methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine](/img/structure/B2435140.png)


![2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2435145.png)
![6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2435147.png)
![3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide](/img/structure/B2435148.png)





